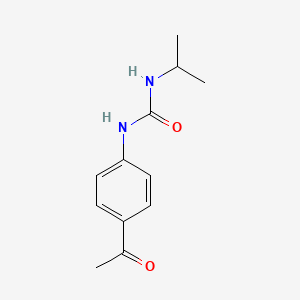

1-(4-Acetylphenyl)-3-(propan-2-yl)urea

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-(4-acetylphenyl)-3-propan-2-ylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-8(2)13-12(16)14-11-6-4-10(5-7-11)9(3)15/h4-8H,1-3H3,(H2,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYNBENCIDTUZFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)NC1=CC=C(C=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30502325 | |

| Record name | N-(4-Acetylphenyl)-N'-propan-2-ylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30502325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72531-19-2 | |

| Record name | N-(4-Acetylphenyl)-N'-propan-2-ylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30502325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 1 4 Acetylphenyl 3 Propan 2 Yl Urea and Analogues

Established Synthetic Pathways for Substituted Urea (B33335) Formation

The formation of the urea linkage is typically achieved through the reaction of an amine with a suitable carbonyl source. researchgate.net The choice of synthetic route often depends on the availability of starting materials, scalability, and environmental considerations.

The most common and direct method for preparing unsymmetrical ureas involves the reaction of an isocyanate with a primary or secondary amine. researchgate.netcommonorganicchemistry.com This condensation reaction is typically efficient, proceeds under mild conditions (often at room temperature), and does not require a base. commonorganicchemistry.com For the synthesis of 1-(4-acetylphenyl)-3-(propan-2-yl)urea, two primary pathways exist using this approach:

Pathway A: Reaction of 4-acetylphenyl isocyanate with isopropylamine (B41738).

Pathway B: Reaction of 4-aminoacetophenone with isopropyl isocyanate.

The isocyanate intermediates themselves are traditionally synthesized from amines using highly toxic reagents like phosgene (B1210022) or its safer, solid equivalent, triphosgene (B27547). nih.govrsc.org

| Pathway | Reactant 1 (Isocyanate Source) | Reactant 2 (Amine Source) | Key Features |

|---|---|---|---|

| A | 4-Acetylphenyl isocyanate | Isopropylamine | Direct condensation; relies on the availability or synthesis of the substituted phenyl isocyanate. |

| B | Isopropyl isocyanate | 4-Aminoacetophenone | Utilizes a commercially available isocyanate and a substituted aniline. |

Variations on this method circumvent the handling of isocyanates by generating them in situ. Rearrangement reactions such as the Curtius, Hofmann, and Lossen rearrangements are well-established methods for converting carboxylic acids, amides, or hydroxamic acids into isocyanates, which can then be trapped by an amine to form the desired urea. researchgate.netrsc.orgorganic-chemistry.org For instance, a carboxylic acid can be converted to an acyl azide, which undergoes a Curtius rearrangement to form the isocyanate intermediate. organic-chemistry.orgnih.gov This one-pot approach enhances safety by avoiding the isolation of potentially hazardous isocyanate compounds. organic-chemistry.org

Growing safety and environmental concerns have driven the development of phosgene-free and more sustainable methods for urea synthesis. nih.govacs.org These routes utilize less toxic and more environmentally benign carbonyl sources.

Phosgene Substitutes: N,N'-Carbonyldiimidazole (CDI) is a widely used solid reagent that serves as a safer alternative to phosgene. nih.gov It reacts with a primary amine to form an imidazolide (B1226674) intermediate, which then reacts with a second amine to yield an unsymmetrical urea. Other phosgene equivalents include triphosgene and S,S-dimethyl dithiocarbonate. rsc.orgorganic-chemistry.org

Carbon Dioxide (CO₂) Based Methods: The use of carbon dioxide as an abundant, non-toxic, and renewable C1 building block is highly attractive for sustainable chemistry. researchgate.net

Direct Carbonylation: Amines can react directly with CO₂ under catalytic conditions to form ureas, though this transformation faces thermodynamic hurdles. researchgate.net

Dehydrative Coupling: A mild, metal-free synthesis involves the reaction of an arylamine with CO₂ in the presence of a base like DBU to form a carbamic acid intermediate. Subsequent dehydration generates the isocyanate, which is trapped by another amine to form the urea. organic-chemistry.org

Electrochemical Synthesis: An emerging green approach involves the electrocatalytic coupling of CO₂ and primary amines, initiated by oxygen electroreduction in ionic liquids, to form ureas under mild conditions. acs.org

Other Phosgene-Free Reagents: Reagents like phenyl carbamates can undergo aminolysis with an amine in a solvent such as dimethyl sulfoxide (B87167) (DMSO) to produce ureas in high yields under neutral and mild conditions. google.com This method avoids harsh conditions and the need to prepare isocyanates separately. google.com Additionally, the oxidative carbonylation of amines using carbon monoxide and an oxidant, often catalyzed by transition metals, provides another pathway to urea derivatives. researchgate.net

Reaction Design and Optimization for the Synthesis of this compound

The efficient synthesis of this compound via the isocyanate-amine pathway requires careful consideration and optimization of several reaction parameters. Key variables include the choice of solvent, reaction temperature, stoichiometry of reactants, and reaction time.

Solvents commonly employed for this type of condensation include dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF). commonorganicchemistry.com The reaction is typically performed at ambient temperature, as the high reactivity of the isocyanate group with the amine nucleophile often does not require heating. commonorganicchemistry.com To maximize the yield of the desired unsymmetrical urea and minimize side products, an approximate stoichiometric amount of the amine is generally used. google.com

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. nih.gov For urea synthesis, microwave irradiation can significantly reduce reaction times from hours to minutes and improve yields, as demonstrated in one-pot tandem syntheses involving Curtius rearrangements. nih.gov

| Parameter | Condition/Variable | Rationale/Expected Outcome |

|---|---|---|

| Solvent | Aprotic solvents (DCM, THF, DMF, Acetonitrile) | Ensures solubility of reactants without interfering with the isocyanate-amine reaction. Polarity can influence reaction rate. |

| Temperature | 0 °C to 50 °C (often ambient) | Reaction is typically exothermic and proceeds readily at room temperature. Lower temperatures can be used to control reactivity if needed. |

| Stoichiometry | 1:1 ratio of isocyanate to amine | Prevents waste and minimizes side reactions involving excess reagents. |

| Reaction Time | 1 to 24 hours (monitor by TLC) | Reaction is often fast, but monitoring ensures completion and prevents potential degradation over extended periods. |

| Energy Source | Conventional heating vs. Microwave irradiation | Microwave heating can drastically reduce reaction times and potentially increase yields. nih.gov |

Chemo- and Regioselectivity Considerations in Urea Linkage Formation

Achieving high chemo- and regioselectivity is critical in the synthesis of unsymmetrical ureas like this compound to ensure the formation of the correct isomer and avoid unwanted byproducts.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. In the synthesis of the target molecule from 4-aminoacetophenone and isopropyl isocyanate, the primary aromatic amine is a strong nucleophile. It reacts preferentially with the electrophilic carbon of the isocyanate group over any potential side reactions involving the acetyl group's carbonyl or the aromatic ring. This inherent difference in reactivity ensures that the urea linkage forms at the desired amino group.

Regioselectivity: This determines the correct orientation of the reacting molecules. The reaction between 4-acetylphenyl isocyanate and isopropylamine is inherently regioselective, forming the desired 1,3-disubstituted product. The primary challenge in regioselectivity for urea synthesis is often the prevention of symmetrical urea formation. commonorganicchemistry.com This side product, such as 1,3-di(propan-2-yl)urea, can arise if the isocyanate reacts with a hydrolyzed form of the starting amine or if reaction conditions promote self-condensation. When using phosgene equivalents like CDI or triphosgene, the order of reagent addition is crucial to prevent the initial amine from reacting with the activated intermediate to form a symmetrical urea. commonorganicchemistry.com

Catalytic Systems Employed in Urea Synthesis

While many urea syntheses proceed without a catalyst, various catalytic systems have been developed to improve efficiency, yield, and sustainability, particularly for phosgene-free routes. nih.govnumberanalytics.com

Base Catalysis: In certain multi-step syntheses or when using less reactive carbonyl precursors, bases like triethylamine (B128534) or pyridine (B92270) may be employed to facilitate the reaction. mdpi.com

Transition Metal Catalysis: Palladium catalysts are frequently used for the carbonylation of amines or azides with carbon monoxide to produce ureas. organic-chemistry.orgresearchgate.net This approach provides a direct route to the urea functional group.

Metal Oxide Catalysis: For the industrial-style synthesis of urea from ammonia (B1221849) and CO₂, solid catalysts such as titanium dioxide (TiO₂) and zirconium dioxide (ZrO₂) have shown high activity and stability. numberanalytics.com Zeolites have also been investigated to enhance reaction rates due to their high surface area. numberanalytics.com

Homogeneous Catalysis: A copper(II) complex, [Cu(NH₃)₄(OH₂)]SO₄, has been shown to catalyze the formation of urea from ammonium (B1175870) carbamate (B1207046), an intermediate in the industrial process. acs.org

Electrocatalysis: This modern approach utilizes catalysts to facilitate the C-N coupling reaction between a carbon source (like CO₂) and a nitrogen source at an electrode surface. sciopen.comnih.gov Bimetallic catalysts, such as CuWO₄, have demonstrated high efficiency and selectivity for urea production by stabilizing key reaction intermediates and lowering the energy barrier for C-N bond formation. nih.gov

| Catalyst Type | Example(s) | Applicable Reaction | Reference |

|---|---|---|---|

| Metal Oxides | TiO₂, ZrO₂ | Urea synthesis from NH₃ and CO₂ | numberanalytics.com |

| Transition Metals | Palladium (Pd) complexes | Carbonylation of amines/azides with CO | organic-chemistry.orgresearchgate.net |

| Homogeneous Complexes | [Cu(NH₃)₄(OH₂)]SO₄ | Urea formation from ammonium carbamate | acs.org |

| Electrocatalysts | CuWO₄, Pd-Cu systems | C-N coupling from CO₂ and nitrogen sources | nih.govnih.gov |

Advanced Spectroscopic and Spectrometric Characterization Methodologies of 1 4 Acetylphenyl 3 Propan 2 Yl Urea

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 1-(4-Acetylphenyl)-3-(propan-2-yl)urea. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

Advanced 1H and 13C NMR Techniques for Aromatic and Aliphatic Moiety Analysis

One-dimensional ¹H and ¹³C NMR spectra provide the fundamental framework for structural analysis by identifying the unique proton and carbon environments in the molecule.

The ¹H NMR spectrum is expected to show distinct signals for each proton set. The aromatic protons on the acetylphenyl ring typically appear as two doublets in the downfield region (around 7.5-8.0 ppm) due to their deshielding by the aromatic ring current and the electron-withdrawing acetyl group. The two urea (B33335) N-H protons would likely appear as separate signals, a singlet and a doublet, whose chemical shifts are sensitive to solvent and concentration. The isopropyl group gives rise to a multiplet (septet) for the single methine proton and a doublet for the six equivalent methyl protons in the upfield, aliphatic region. The acetyl group's methyl protons would appear as a sharp singlet.

The ¹³C NMR spectrum complements the ¹H data by showing a signal for each unique carbon atom. The carbonyl carbons of the urea and acetyl groups are the most downfield signals. The aromatic carbons show four distinct signals, with the carbon attached to the acetyl group and the carbon attached to the urea nitrogen being the most deshielded. The aliphatic carbons of the isopropyl group appear in the upfield region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Data are predicted based on typical chemical shifts for similar functional groups and structures.

¹H NMR (in DMSO-d₆)| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|---|

| 1 | ~8.9 | s | - | 1H | Ar-NH -CO |

| 2 | ~7.8 | d | ~8.8 | 2H | Aromatic H (ortho to C=O) |

| 3 | ~7.5 | d | ~8.8 | 2H | Aromatic H (ortho to NH) |

| 4 | ~6.2 | d | ~7.6 | 1H | i-Pr-NH -CO |

| 5 | ~3.8 | m | ~6.8 | 1H | i-Pr CH |

| 6 | ~2.5 | s | - | 3H | CH₃ -CO |

¹³C NMR (in DMSO-d₆)

| Signal | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| 1 | ~196.5 | C =O (Acetyl) |

| 2 | ~152.5 | C =O (Urea) |

| 3 | ~144.0 | Aromatic C -NH |

| 4 | ~131.0 | Aromatic C -C=O |

| 5 | ~129.5 | Aromatic C H (ortho to C=O) |

| 6 | ~117.5 | Aromatic C H (ortho to NH) |

| 7 | ~41.5 | i-Pr C H |

| 8 | ~26.5 | C H₃ (Acetyl) |

2D NMR (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra and establishing the complete bonding framework and spatial proximity of atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. For this compound, a key cross-peak would be observed between the isopropyl methine (CH) proton and the isopropyl methyl (CH₃) protons, confirming the isopropyl moiety. A correlation between the isopropyl NH proton and the adjacent CH would also be expected.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons (¹H-¹³C). It would show cross-peaks connecting each proton signal (except the NH protons) to its corresponding carbon signal in the ¹³C spectrum, confirming the assignments in Table 1.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is particularly powerful for connecting different parts of the molecule. Key HMBC correlations would include a cross-peak from the acetyl methyl protons to the acetyl carbonyl carbon and from the aromatic protons to various aromatic carbons. Crucially, correlations from the Ar-NH proton to the urea carbonyl carbon and nearby aromatic carbons would confirm the connectivity of the urea linkage to the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is useful for determining the molecule's preferred conformation. For instance, NOESY could reveal spatial proximity between the isopropyl group protons and the aromatic ring protons, providing insights into the rotational orientation around the N-C(aryl) bond.

Table 2: Key Expected 2D NMR Correlations

| Experiment | Correlating Protons (¹H) | Correlating Carbons (¹³C) | Information Provided |

|---|---|---|---|

| COSY | i-Pr CH ↔ i-Pr (CH₃)₂ | - | Confirms isopropyl fragment connectivity. |

| i-Pr NH ↔ i-Pr CH | - | Connects NH to the aliphatic chain. | |

| HSQC | Aromatic H's | Aromatic CH's | Direct C-H bond assignments. |

| i-Pr CH | i-Pr CH | Direct C-H bond assignments. | |

| Acetyl CH₃ | Acetyl CH₃ | Direct C-H bond assignments. | |

| HMBC | Acetyl CH₃ | Acetyl C=O | Confirms acetyl group structure. |

| Aromatic H's (ortho to NH) | Urea C=O | Connects phenyl ring to urea group. |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of a molecule's mass, allowing for the determination of its elemental formula. The monoisotopic mass of this compound (C₁₂H₁₆N₂O₂) is 220.12119 Da. uni.lu HRMS analysis would confirm this mass with high accuracy (typically within 5 ppm), distinguishing it from other compounds with the same nominal mass.

Table 3: Predicted High-Resolution Mass Spectrometry Data

| Adduct | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | [C₁₂H₁₇N₂O₂]⁺ | 221.12847 |

| [M+Na]⁺ | [C₁₂H₁₆N₂O₂Na]⁺ | 243.11041 |

| [M+K]⁺ | [C₁₂H₁₆N₂O₂K]⁺ | 259.08435 |

| [M-H]⁻ | [C₁₂H₁₅N₂O₂]⁻ | 219.11391 |

Source: PubChem. uni.lu

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) for Elucidating Positional Isomerism and Derivatization

Electrospray Ionization (ESI) is a soft ionization technique that typically produces the protonated molecular ion, [M+H]⁺. rsc.org Tandem mass spectrometry (MS/MS) involves isolating this ion and subjecting it to collision-induced dissociation to generate characteristic fragment ions. The resulting fragmentation pattern serves as a structural fingerprint.

For this compound, the fragmentation of the [M+H]⁺ ion (m/z 221.12847) would likely proceed through several key pathways:

Cleavage of the Urea C-N Bonds: The most common fragmentation pathway for ureas involves the cleavage of the C-N bonds. This could lead to the formation of the 4-acetylphenyl isocyanate ion radical or the protonated 4-aminoacetophenone ion.

Loss of the Isopropyl Group: Cleavage of the N-isopropyl bond could lead to a fragment corresponding to the loss of propene (C₃H₆).

Acetyl Group Fragmentation: Fragmentation within the acetylphenyl moiety, such as the loss of a methyl radical (•CH₃) or ketene (B1206846) (CH₂=C=O), can also occur.

Analysis of these fragments allows for unambiguous confirmation of the connectivity and can be used to distinguish between positional isomers (e.g., 1-(3-acetylphenyl)- vs. 1-(4-acetylphenyl)- derivatives), as the fragmentation patterns of the aromatic ring would differ.

Vibrational Spectroscopy (Fourier Transform Infrared (FT-IR) and Raman Spectroscopy) for Functional Group Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of a molecule's functional groups. It is particularly sensitive to the presence of hydrogen bonding. mdpi.com

The key functional groups in this compound are the N-H bonds, the urea carbonyl (C=O), and the acetyl carbonyl (C=O).

N-H Stretching: In the IR spectrum, N-H stretching vibrations typically appear as strong bands in the 3200-3400 cm⁻¹ region. mdpi.com The presence of hydrogen bonding can cause these bands to broaden and shift to lower wavenumbers. researchgate.net

C=O Stretching (Amide I band): The urea carbonyl stretch is a very strong and characteristic band in the IR spectrum, appearing between 1630-1700 cm⁻¹. researchgate.net Its exact position is highly sensitive to hydrogen bonding. A "free" non-hydrogen-bonded carbonyl appears at a higher frequency (~1690 cm⁻¹), while "ordered" or "disordered" hydrogen-bonded carbonyls appear at lower frequencies (~1635 cm⁻¹ and ~1660 cm⁻¹, respectively). researchgate.netnih.gov The acetyl C=O stretch would appear as a separate, sharp band, typically at a higher wavenumber than the urea carbonyl (~1680 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information. The symmetric C-N stretching vibration of the urea group gives a strong peak around 1000-1010 cm⁻¹, which is a characteristic marker for urea-containing compounds. researchgate.net Aromatic ring vibrations are also typically strong in the Raman spectrum.

The analysis of these vibrational bands, particularly the shifts in the N-H and C=O stretching frequencies, provides direct evidence of intermolecular hydrogen bonding, which dictates the solid-state packing and influences the physical properties of the compound. researchgate.net

Table 4: Characteristic FT-IR and Raman Vibrational Frequencies

| Vibrational Mode | Technique | Approximate Wavenumber (cm⁻¹) | Comments |

|---|---|---|---|

| N-H Stretch | FT-IR | 3200 - 3400 | Broadened and shifted by H-bonding. |

| C-H Stretch (Aromatic) | FT-IR, Raman | 3000 - 3100 | Typically weak to medium intensity. |

| C-H Stretch (Aliphatic) | FT-IR, Raman | 2850 - 3000 | Medium to strong intensity. |

| C=O Stretch (Acetyl) | FT-IR | ~1680 | Strong, sharp absorption. |

| C=O Stretch (Urea, Amide I) | FT-IR | 1630 - 1670 | Very strong absorption, sensitive to H-bonding. researchgate.netresearchgate.net |

| N-H Bend (Amide II) | FT-IR | 1550 - 1620 | Strong absorption, coupled with C-N stretch. |

| Aromatic C=C Stretch | FT-IR, Raman | 1450 - 1600 | Multiple bands, characteristic of the phenyl ring. |

Computational and Theoretical Investigations of 1 4 Acetylphenyl 3 Propan 2 Yl Urea and Its Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the system, providing insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov A primary application of DFT is molecular geometry optimization, where the calculation seeks the lowest energy arrangement of atoms, corresponding to the most stable structure of the molecule in the gas phase. researchgate.net This process yields precise predictions of bond lengths, bond angles, and dihedral angles. For 1-(4-acetylphenyl)-3-(propan-2-yl)urea, optimization would define the spatial relationship between the acetylphenyl group, the urea (B33335) bridge, and the isopropyl group.

A critical aspect of electronic structure analysis is the examination of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). osjournal.org The HOMO represents the orbital from which an electron is most easily donated, indicating regions of nucleophilicity. osjournal.org Conversely, the LUMO is the orbital that most readily accepts an electron, highlighting electrophilic regions. osjournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com A small energy gap suggests that the molecule can be easily excited, implying higher chemical reactivity and lower stability. mdpi.comajchem-a.com For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and urea nitrogen atoms, while the LUMO would likely be centered on the carbonyl groups (both urea and acetyl) and the aromatic ring, which can accept electron density. Quantum chemical descriptors derived from HOMO and LUMO energies, such as electronegativity, chemical hardness, and the global electrophilicity index, provide quantitative measures of the molecule's reactivity. osjournal.orgajchem-a.com

Interactive Table: Predicted DFT and FMO Parameters for a Substituted Urea

| Parameter | Predicted Value/Region | Significance |

| Geometric Parameters | ||

| C=O (Urea) Bond Length | ~1.25 Å | Standard double bond character |

| C-N (Urea) Bond Length | ~1.38 Å | Partial double bond character due to resonance |

| Dihedral Angle (Phenyl-Urea) | Variable | Influences molecular planarity and conjugation |

| FMO Properties | ||

| HOMO Energy | Negative value (e.g., -6.5 eV) | Relates to ionization potential; ability to donate electrons |

| LUMO Energy | Negative or small positive value (e.g., -1.2 eV) | Relates to electron affinity; ability to accept electrons |

| HOMO-LUMO Gap (ΔE) | Positive value (e.g., 5.3 eV) | Indicator of chemical reactivity and stability mdpi.com |

| HOMO Localization | Phenyl ring, Urea N-H groups | Likely sites for electrophilic attack |

| LUMO Localization | Acetyl C=O, Urea C=O, Phenyl ring | Likely sites for nucleophilic attack |

N,N'-disubstituted ureas, like this compound, can adopt several conformations due to rotation around the C-N bonds of the urea moiety. The planarity of the urea group is generally favored due to resonance, but the substituents can exist in different relative orientations. The most common conformations are trans-trans, cis-trans, and cis-cis. For many N,N'-diarylureas, the trans-trans conformation is predominant in both solid state and solution, allowing for the formation of strong intermolecular hydrogen bonds. nih.gov

The specific substituents play a crucial role in determining the most stable conformation. nih.gov In this compound, the bulky isopropyl group will create steric hindrance that influences the rotational barrier around its adjacent C-N bond. Computational methods can be used to perform a conformational scan, systematically rotating key dihedral angles and calculating the corresponding energy to map out the potential energy surface. This analysis reveals the lowest energy conformations (global and local minima) and the energy barriers between them. nih.gov Such "energy landscapes" are vital for understanding which shapes the molecule is likely to adopt, which in turn dictates how it can interact with other molecules, such as solvent or a biological receptor.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. rsc.org MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a "movie" of the system at the atomic level.

For this compound, an MD simulation would typically place the molecule in a box of explicit solvent molecules (e.g., water) and simulate its behavior under defined conditions of temperature and pressure. researchgate.net These simulations can reveal:

Conformational Dynamics: How the molecule flexes, bends, and transitions between different conformations in solution. The stability of specific conformations found through quantum calculations can be verified.

Solvent Interactions: How solvent molecules arrange themselves around the solute. Radial distribution functions can be calculated to show the probability of finding a water molecule at a certain distance from the urea's hydrogen bond donors (N-H groups) or acceptors (C=O groups). This provides a detailed picture of hydration. researchgate.net

Aggregation Propensity: In simulations with multiple solute molecules, MD can be used to study the tendency of the molecules to aggregate. rsc.org This is particularly relevant for urea derivatives, which can form strong intermolecular hydrogen-bonded dimers and oligomers. nih.govunifr.ch The stability of these aggregates and the specific interactions holding them together can be analyzed.

Recent studies on other urea derivatives have used MD simulations lasting hundreds of nanoseconds to confirm the stability of ligand-protein complexes, demonstrating the power of this technique to validate docking results and understand dynamic interactions. mdpi.comd-nb.info

In Silico Molecular Interaction and Docking Studies to Probe Ligand-Target Recognition Principles

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. mdpi.comjetir.org This method is central to structure-based drug design for understanding how a molecule like this compound might interact with a biological target. researchgate.net

The urea moiety is a well-established pharmacophore in medicinal chemistry, known for its ability to act as a rigid hydrogen bond donor-acceptor unit. mdpi.com The two N-H groups can donate hydrogen bonds to protein backbone carbonyls or acidic residues (e.g., Aspartate, Glutamate), while the urea oxygen can accept a hydrogen bond. This bidentate hydrogen bonding pattern is a key recognition feature for many protein families, particularly kinases. mdpi.com

In a hypothetical docking study of this compound into a protein active site, such as that of a kinase or Prostate-Specific Membrane Antigen (PSMA), the following interactions would be assessed: nih.govacs.org

Hydrogen Bonding: The urea core would anchor the molecule in the binding site through hydrogen bonds. mdpi.com

Hydrophobic Interactions: The phenyl ring and the isopropyl group would likely occupy hydrophobic pockets, interacting with nonpolar amino acid residues like Leucine, Valine, and Alanine.

Specific Interactions: The acetyl group on the phenyl ring could form an additional hydrogen bond with a suitable donor/acceptor in the protein or engage in electrostatic interactions.

The output of a docking simulation is a set of predicted binding poses, ranked by a scoring function that estimates the binding affinity (e.g., in kcal/mol). d-nb.info These results can guide the design of more potent analogues by suggesting modifications that enhance favorable interactions or remove unfavorable ones. nih.gov

Interactive Table: Potential Ligand-Target Interactions for this compound

| Molecular Moiety | Potential Interaction Type | Interacting Protein Residues (Examples) |

| Urea N-H (donor 1) | Hydrogen Bond | Aspartate, Glutamate, Backbone C=O |

| Urea N-H (donor 2) | Hydrogen Bond | Aspartate, Glutamate, Backbone C=O |

| Urea C=O (acceptor) | Hydrogen Bond | Lysine, Arginine, Backbone N-H |

| Phenyl Ring | π-π Stacking / Hydrophobic | Phenylalanine, Tyrosine, Leucine, Valine |

| Isopropyl Group | Hydrophobic / van der Waals | Alanine, Leucine, Isoleucine |

| Acetyl C=O Group | Hydrogen Bond / Dipole-Dipole | Serine, Threonine, Asparagine |

Quantitative Structure-Reactivity Relationships (QSRR) and Structure-Property Relationships (QSPR) in Urea Derivatives

Quantitative Structure-Reactivity Relationships (QSRR) and Quantitative Structure-Property Relationships (QSPR) are statistical methods that correlate the chemical structure of a series of compounds with their reactivity or physical properties, respectively. chemrxiv.orgchemrxiv.org These models take the form of a mathematical equation that can be used to predict the activity or property of new, unsynthesized molecules. nih.govresearchgate.net

To build a QSRR or QSPR model for analogues of this compound, a workflow would involve:

Dataset Assembly: Synthesizing or computationally designing a series of related molecules with variations in their structure (e.g., different substituents on the phenyl ring or different alkyl groups).

Activity/Property Measurement: Experimentally measuring the desired endpoint, such as biological activity (for QSAR), a reaction rate (for QSRR), or a physicochemical property like chromatographic retention time (for QSPR). nih.govingentaconnect.comresearchgate.net

Descriptor Calculation: For each molecule, calculating a set of numerical values, known as molecular descriptors, that encode structural, electronic, or physicochemical features. These can include quantum chemical descriptors (like HOMO/LUMO energies), steric parameters (molar volume), and electronic parameters (dipole moment). nih.gov

Model Generation: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a mathematical model linking the descriptors to the measured activity/property. nih.govnih.gov

Validation: Testing the model's predictive power on a set of compounds not used in its creation.

For diaryl urea derivatives acting as B-RAF inhibitors, QSAR studies have shown that descriptors related to molecular size, degree of branching, aromaticity, and polarizability are critical for determining inhibitory activity. nih.gov Similarly, for phenylurea herbicides, properties like lipophilicity and electronic characteristics (e.g., LUMO energy) have been successfully used to predict their transformation rates in the environment. nih.gov

Mechanistic Investigations of Chemical Transformations Involving 1 4 Acetylphenyl 3 Propan 2 Yl Urea

Reaction Mechanism Elucidation for Urea (B33335) Linkage Formation and Derivatization

The formation of the urea linkage in 1-(4-acetylphenyl)-3-(propan-2-yl)urea is most commonly achieved through the reaction of an amine with an isocyanate. jkchemical.comresearchgate.net This nucleophilic addition reaction is a fundamental and widely utilized method for synthesizing unsymmetrical ureas. nih.govwikipedia.org

Mechanism of Formation: The synthesis involves the reaction of 4-aminoacetophenone with isopropyl isocyanate. The mechanism proceeds as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-aminoacetophenone acts as a nucleophile, attacking the electrophilic carbonyl carbon of isopropyl isocyanate. nih.gov

Proton Transfer: This attack forms a zwitterionic intermediate. A subsequent rapid proton transfer from the amine nitrogen to the isocyanate nitrogen results in the final, stable urea product. nih.gov

This reaction is typically carried out in an inert solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) at room temperature and does not require a catalyst. jkchemical.com

Derivatization: Further derivatization of this compound can occur at the N-H positions. For instance, alkylation or acylation can be achieved by treating the urea with appropriate electrophiles under basic conditions. The base deprotonates one of the N-H protons, creating a more nucleophilic anion that can then react with an alkyl halide or acyl chloride.

| Reaction Type | Reactants | Key Mechanistic Step |

| Urea Formation | 4-aminoacetophenone + Isopropyl isocyanate | Nucleophilic attack of amine on isocyanate carbon. nih.gov |

| N-Alkylation | This compound + Alkyl Halide | Deprotonation of N-H followed by nucleophilic substitution. |

| N-Acylation | This compound + Acyl Chloride | Deprotonation of N-H followed by nucleophilic acyl substitution. |

Studies on Hydrolytic Stability and Decomposition Pathways of the Urea Moiety

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the urea is protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The subsequent steps involve proton transfers and the eventual cleavage of the C-N bonds to release 4-aminoacetophenone, isopropylamine (B41738), and carbonic acid, which decomposes to CO2 and water. nih.govrsc.org

Base-Catalyzed Hydrolysis: In a basic medium, a hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon of the urea. This forms a tetrahedral intermediate which then collapses, cleaving a C-N bond and releasing an amine. The resulting carbamic acid intermediate is unstable and rapidly decomposes to the other amine and carbon dioxide. nih.gov

Thermal Decomposition: Theoretical studies on similar alkyl- and phenylureas suggest that thermal decomposition primarily occurs through a four-center pericyclic reaction, yielding an isocyanate and an amine. acs.orgnih.gov For this compound, this would lead to the formation of 4-acetylphenyl isocyanate and isopropylamine, or isopropyl isocyanate and 4-aminoacetophenone. Further heating can lead to the formation of byproducts like biuret. sciencemadness.org

| Condition | Key Intermediate | Primary Decomposition Products |

| Acidic Hydrolysis | O-protonated urea | 4-aminoacetophenone, Isopropylamine, Carbon Dioxide |

| Basic Hydrolysis | Tetrahedral intermediate from OH- attack | 4-aminoacetophenone, Isopropylamine, Carbon Dioxide |

| Thermal Decomposition | Four-center transition state | Isopropyl isocyanate and 4-aminoacetophenone OR 4-acetylphenyl isocyanate and Isopropylamine. acs.orgnih.gov |

Investigation of Catalytic Processes Mediated by or Involving the Urea Functionality

The urea functionality, particularly its two N-H groups, can act as a hydrogen-bond donor. This ability allows urea derivatives to function as effective organocatalysts for a variety of chemical reactions. nih.govwikipedia.org The catalysis operates through non-covalent interactions, where the urea activates a substrate by forming hydrogen bonds. wikipedia.orgnih.gov

Mechanism of Catalysis: The two N-H protons on the urea moiety of this compound can form a bidentate hydrogen-bonding interaction with an electrophilic substrate, such as a carbonyl compound. This interaction polarizes the substrate, increasing its electrophilicity and making it more susceptible to nucleophilic attack. rsc.org The efficiency of catalysis can be enhanced by attaching electron-withdrawing groups to the aryl ring, which increases the acidity of the N-H protons. wikipedia.org The presence of a Brønsted acid can also activate urea-based catalysts by preventing self-association through hydrogen bonding, making the catalytic sites more accessible. mdpi.com This catalytic approach has been applied to various reactions, including Michael additions, Friedel-Crafts alkylations, and epoxide ring-opening reactions. mdpi.comresearchgate.net

| Catalyzed Reaction Type | Role of Urea Functionality | Substrate Example |

| Michael Addition | H-bond donor to activate the Michael acceptor. researchgate.net | α,β-Unsaturated ketone |

| Friedel-Crafts Alkylation | H-bond donor to activate the electrophile. mdpi.com | Nitroalkene |

| Epoxide Ring Opening | H-bond donor to polarize the C-O bond. researchgate.net | Epoxide |

Carbon-Nitrogen (C-N) Coupling and Electrochemical Reaction Mechanisms Relevant to Urea Chemistry

Carbon-Nitrogen (C-N) coupling reactions are pivotal in synthesizing and modifying urea derivatives. Palladium-catalyzed cross-coupling reactions, in particular, represent a powerful tool for forming C-N bonds. researchgate.netacs.org

Palladium-Catalyzed N-Arylation: The N-H bonds of this compound can participate in Pd-catalyzed cross-coupling reactions with aryl halides or triflates. researchgate.netorganic-chemistry.org The general mechanism for this transformation, often referred to as Buchwald-Hartwig amination, involves a catalytic cycle:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl halide (Ar-X) bond to form a Pd(II) complex.

Deprotonation & Coordination: A base deprotonates the urea's N-H group, and the resulting anion coordinates to the palladium center.

Reductive Elimination: The C-N bond is formed through reductive elimination from the Pd(II) complex, yielding the N-arylated urea product and regenerating the Pd(0) catalyst. organic-chemistry.org

This methodology allows for the synthesis of more complex, polysubstituted ureas. researchgate.net

Electrochemical Reactions: Electrochemical methods are emerging as sustainable routes for both the synthesis and degradation of ureas. The electrosynthesis of urea can be achieved by the co-reduction of CO2 and nitrogen sources like nitrate (B79036) (NO3⁻) on catalyst surfaces. acs.orgrsc.org Conversely, the electrochemical oxidation of urea (UOR) is studied for applications in wastewater treatment and energy production in direct urea fuel cells. researchgate.netuw.edu The UOR mechanism is complex and involves the adsorption of urea onto an electrode surface (e.g., Nickel-based) followed by a series of oxidation steps to produce N₂, CO₂, and H₂O. uw.eduresearchgate.net

| Process | Reactants/Substrates | Key Mechanistic Feature |

| Pd-Catalyzed N-Arylation | Aryl Halide, Urea, Base, Pd Catalyst | Oxidative addition/reductive elimination cycle. organic-chemistry.org |

| Electrosynthesis of Urea | CO₂, Nitrate (NO₃⁻) | Co-reduction and coupling of intermediates on an electrocatalyst surface. acs.org |

| Electrochemical Oxidation | Urea, Water | Adsorption on an anode followed by multi-step oxidation. uw.edu |

Acid- and Base-Catalyzed Transformations

Acid and base catalysis plays a crucial role in many transformations involving ureas, most notably in hydrolysis reactions as previously discussed (Section 5.2).

Acid Catalysis: In the presence of an acid, the carbonyl oxygen of this compound is reversibly protonated. wikipedia.org This enhances the electrophilic character of the carbonyl carbon, activating it towards attack by nucleophiles. For example, in the presence of an alcohol and a strong acid, this activation could facilitate alcoholysis, leading to the formation of a carbamate (B1207046) and an amine.

Base Catalysis: Strong bases can deprotonate one of the N-H protons of the urea, generating a urea anion. This anion is a more potent nucleophile than the neutral urea and can participate in various reactions, such as Michael additions or reactions with other electrophiles. Alternatively, in reactions like hydrolysis, a strong base such as hydroxide acts as the nucleophile, directly attacking the carbonyl carbon. nih.gov Organic bases can also catalyze the formation of urea from ammonium (B1175870) salts, proceeding through a proposed mechanism involving ion exchange followed by nucleophilic attack. researchgate.net

| Catalyst Type | Site of Action on Urea | Consequence |

| Acid (Brønsted) | Carbonyl Oxygen | Increased electrophilicity of carbonyl carbon. wikipedia.org |

| Base (Brønsted) | N-H Proton | Formation of a more nucleophilic urea anion. |

| Base (Lewis/Nucleophile) | Carbonyl Carbon | Nucleophilic addition to the carbonyl group. nih.gov |

Advanced Materials Applications and Functional Roles of Urea Derivatives

Integration into Advanced Polymeric Materials and Resins

Urea (B33335) derivatives are integral to the synthesis of advanced polymeric materials and resins, often serving as monomers, cross-linking agents, or catalysts. The presence of the urea backbone allows for the formation of strong and directional hydrogen bonds, which can significantly influence the mechanical and thermal properties of polymers.

Key Research Findings on Related Urea Derivatives:

Polymer Synthesis: Urea-containing compounds can be incorporated into polymer chains to introduce specific functionalities. For instance, the bifunctional nature of certain urea derivatives allows them to act as building blocks in the formation of polyureas and other condensation polymers. These polymers often exhibit enhanced thermal stability and mechanical strength due to the extensive hydrogen-bonding networks formed between the urea groups.

Organocatalysis in Polymerization: (Thio)urea derivatives have emerged as effective organocatalysts for ring-opening polymerization (ROP), a process used to produce a variety of polyesters and polycarbonates. rsc.org These catalysts are thought to activate both the monomer and the growing polymer chain end through a dual hydrogen-bonding mechanism. rsc.org The mechanistic duality of these catalysts allows for a high degree of control over the polymerization process, even under solvent-free conditions. rsc.org

Resin Formulation: In resin formulations, urea derivatives can act as curing agents or modifiers. Their ability to form strong intermolecular interactions can improve the adhesion, toughness, and chemical resistance of epoxy resins and other thermosetting polymers.

The structure of 1-(4-acetylphenyl)-3-(propan-2-yl)urea, with its reactive acetyl group and hydrogen-bonding urea moiety, suggests its potential utility in creating functional polymers and resins with tailored properties.

Catalytic Roles (e.g., Organocatalysis and Metal-Ligand Systems)

The application of urea derivatives in catalysis, particularly in organocatalysis and as ligands in metal-catalyzed reactions, has gained significant traction. Their ability to act as hydrogen-bond donors is central to their catalytic activity.

Organocatalysis:

(Thio)ureas are recognized as powerful hydrogen-bonding organocatalysts that can accelerate a variety of organic transformations. wikipedia.orgnih.gov They function by activating electrophiles through non-covalent interactions, specifically through the formation of double hydrogen bonds with substrates like carbonyls. wikipedia.org This "partial protonation" enhances the reactivity of the substrate towards nucleophilic attack. wikipedia.org The development of chiral bifunctional (thio)urea catalysts has been a significant advancement, enabling highly selective asymmetric transformations. nih.gov

Metal-Ligand Systems:

N-Arylureas have been successfully employed as pro-ligands in palladium-catalyzed reactions. acs.org These ureas can coordinate to the metal center, typically as monodentate N-bound ureate ligands, and influence the outcome of the catalytic cycle. acs.org Their sterically undemanding nature, compared to bulky phosphine (B1218219) ligands, can be advantageous in certain transformations, such as the heteroannulation of N-tosyl-o-bromoanilines and 1,3-dienes to form 2-substituted indolines. acs.org The electronic properties of the aryl group on the urea can be tuned to optimize catalytic activity. acs.org

Given its N-aryl-N'-alkyl urea structure, this compound has the potential to function both as an organocatalyst and as a ligand in metal-catalyzed systems.

Use as Molecular Scaffolds and Building Blocks in Complex Chemical Synthesis

The predictable hydrogen-bonding patterns of urea derivatives make them excellent building blocks for the construction of complex supramolecular architectures. This has led to their extensive use in crystal engineering and the design of functional molecular assemblies.

Supramolecular Chemistry and Crystal Engineering:

Hydrogen-Bonding Motifs: The urea group is a robust hydrogen-bonding unit that can form well-defined one-dimensional tapes or chains through N-H···O=C interactions. researchgate.net These chains can further assemble into higher-order structures like layers and three-dimensional networks.

Functional Supramolecular Systems: Urea-functionalized macrocycles, such as pillar nih.govarenes, have been designed as molecular receptors for guest molecules. nih.gov The urea moieties provide strong hydrogen-bonding sites for guest recognition and can also mediate the self-assembly of the macrocycles into dimeric structures. nih.gov

The acetylphenyl and isopropyl groups in this compound would influence its self-assembly behavior, making it a potentially valuable component for creating novel supramolecular materials. The acetyl group, in particular, could serve as an additional hydrogen bond acceptor site.

Potential in Emerging Chemical Technologies (e.g., Electrochemistry, Photochemistry, Crystallography)

The unique electronic and structural properties of urea derivatives open up possibilities for their application in emerging technologies.

Electrochemistry and Photochemistry:

While the direct electrochemical and photochemical applications of simple urea derivatives are not extensively documented, the broader field of urea synthesis is undergoing a transformation with the development of electrochemical and photochemical methods. nih.govacs.orgresearchgate.net These approaches aim to synthesize urea from the co-reduction of carbon dioxide and nitrogenous compounds, offering a more sustainable alternative to the traditional high-temperature and high-pressure industrial processes. nih.govacs.orgresearchgate.net The design of catalysts is central to these technologies, and urea derivatives themselves could potentially play a role as ligands or components of catalytic systems in these green chemical processes. researchgate.net For instance, photoredox-mediated hydrogen atom transfer (HAT) catalysis has been used for the site-selective α-C(sp³)–H arylation of dialkylamine-derived ureas. researchgate.net

Crystallography:

The study of the crystal structures of urea derivatives is fundamental to understanding their self-assembly and designing new materials. researchgate.net Crystallographic analysis reveals the intricate network of hydrogen bonds and other weak interactions that govern the solid-state packing of these molecules. researchgate.net This information is invaluable for the rational design of functional crystalline materials, including co-crystals and polymorphs with specific physical and chemical properties. acs.orgresearchgate.net The crystal structure of this compound would provide significant insights into its potential for forming predictable and robust supramolecular structures.

Future Research Perspectives for 1 4 Acetylphenyl 3 Propan 2 Yl Urea and Broader Urea Chemistry

Development of Novel Synthetic Approaches with Enhanced Efficiency, Selectivity, and Sustainability

The synthesis of urea (B33335) derivatives has traditionally relied on methods that, while effective, present significant safety and environmental challenges. nih.gov A primary future direction lies in developing greener, more efficient synthetic protocols.

Traditional vs. Modern Synthetic Routes: Classical approaches for preparing ureas often involve hazardous reagents like phosgene (B1210022) or isocyanates. nih.gov These methods are effective but require stringent safety precautions due to the high toxicity of the reagents. Research is actively moving towards safer and more sustainable alternatives.

Key Areas for Future Development:

Phosgene-Free Carbonylation: The development of catalytic systems that can achieve carbonylation without using phosgene or its derivatives is a major goal. Transition metals such as palladium, cobalt, and nickel have shown promise in catalyzing the synthesis of ureas from amines and a carbon monoxide source under milder conditions. nih.gov Another approach involves using less toxic carbonyl sources like ethylene (B1197577) carbonate or diethyl carbonate. nih.gov

Solid-Phase Synthesis: For applications in medicinal chemistry and peptide science, solid-phase synthesis offers a streamlined method for creating libraries of urea-containing compounds. A novel method has been developed for the formation of both the isocyanate intermediate and the final urea bond on a solid support, simplifying purification and increasing efficiency. nih.gov

Flow Chemistry: Implementing continuous flow processes for urea synthesis can enhance safety, improve reaction control, and allow for easier scalability. This is particularly advantageous when dealing with potentially hazardous intermediates, as they are generated and consumed in situ in small volumes.

Biocatalysis: The use of enzymes to catalyze urea formation represents an emerging frontier in sustainable chemistry. While still in early stages, biocatalytic methods could offer unparalleled selectivity and operate under environmentally benign aqueous conditions.

Alternative Reagents: The application of reagents like t-butylurea, which can react with amines to form other ureas via the elimination of t-butylamine, provides another novel synthetic pathway that avoids traditional hazardous materials. nih.gov

Future synthetic work on 1-(4-Acetylphenyl)-3-(propan-2-yl)urea could leverage these advanced methods to create analogues with improved yields and a significantly better environmental footprint.

Advanced Computational Modeling and Machine Learning Integration for Predictive Design and Functional Tuning

Computational chemistry and artificial intelligence are poised to revolutionize how molecules are designed and optimized. For urea derivatives, these tools can predict properties, guide synthetic efforts, and accelerate the discovery of new functional molecules.

Predictive Modeling of Urea Properties:

Quantum Mechanics (QM): QM methods can be used to calculate fundamental molecular properties. For instance, a novel series of proflavine (B1679165) ureas were designed based on pharmacological models where parameters like the standard entropy (ΔS°) and lipophilicity (LogP) were determined using quantum mechanics and cheminformatics. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of urea molecules, such as their reorientational motions in solid-state structures and their interactions in solution. tandfonline.com These simulations are crucial for understanding how urea derivatives self-assemble and interact with biological targets.

Thermodynamic Modeling: For industrial processes, accurate thermodynamic models are essential for optimizing reaction conditions. Advanced models can predict phase and chemical equilibria in complex systems like those found in industrial urea synthesis, accounting for non-ideal behavior and the formation of ionic species. cheresources.comresearchgate.net

Machine Learning and AI in Chemical Design: Machine learning (ML) models can be trained on existing chemical data to predict the properties and activities of novel compounds. For a molecule like this compound, an ML model could:

Predict its potential as a kinase inhibitor by analyzing its structural features against known inhibitor libraries. frontiersin.orgnih.gov

Suggest structural modifications to optimize its hydrogen bonding capabilities for specific applications in materials science or as a host molecule.

Screen virtual libraries of related compounds to identify candidates with desired properties before committing to laboratory synthesis, saving significant time and resources.

The integration of these computational tools will enable a shift from trial-and-error discovery to a more rational, predictive design paradigm for functional urea compounds.

Exploration of Novel Supramolecular Architectures with Tailored Properties

The urea group is an ideal building block, or supramolecular synthon, for self-assembly due to its ability to act as both a hydrogen bond donor (the N-H groups) and acceptor (the carbonyl oxygen). researchgate.netnih.gov This dual nature allows urea derivatives to form well-defined, non-covalent structures.

Fundamentals of Urea-Based Self-Assembly: The formation of strong, directional hydrogen bonds between urea moieties drives their assembly into higher-order structures. researchgate.netnih.gov The substituents attached to the urea nitrogens play a critical role in modulating these interactions and determining the final architecture. nih.gov

Future Research Directions in Supramolecular Chemistry:

Supramolecular Polymers: N,N'-dialkylureas can associate in solution to form long, polymer-like chains held together by hydrogen bonds. rsc.org Future research could explore how the specific substituents of this compound—the bulky isopropyl group and the polar acetylphenyl group—influence this polymerization process to create materials with tunable viscosity and thermal properties.

Gels and Soft Materials: The extended hydrogen-bonding networks of certain urea derivatives enable them to act as organogelators, trapping solvent molecules to form supramolecular gels. researchgate.netnih.gov These materials have potential applications as media for controlled crystal growth or as scaffolds for tissue engineering.

Capsules and Host-Guest Systems: By incorporating urea functionalities into rigid molecular frameworks, it is possible to create discrete, capsule-like structures. researchgate.netnih.gov These supramolecular capsules can encapsulate guest molecules, with potential uses in drug delivery, sensing, and catalysis.

Cooperative Assembly: In systems with multiple urea groups (bis-ureas), the self-association process can be highly cooperative. The binding of the first urea group facilitates the binding of the second, leading to a much stronger and more stable assembly. acs.org This principle can be used to design more complex and robust supramolecular materials.

Investigating the self-assembly behavior of this compound and its derivatives could lead to the discovery of novel materials with unique and programmable properties.

Interdisciplinary Research Directions for Functional Chemical Systems and Materials Science

The versatility of the urea scaffold makes it a valuable component in a wide range of interdisciplinary fields. Future research on this compound could bridge chemistry with materials science, medicine, and agriculture.

Medicinal Chemistry: The urea moiety is a common feature in many approved drugs, particularly kinase inhibitors used in oncology. frontiersin.orgnih.gov The structure of this compound contains features—an aryl ring and hydrogen-bonding groups—that are common in kinase inhibitors. nih.gov Future work could explore this compound and its analogues as scaffolds for new therapeutic agents targeting a variety of diseases. ontosight.ai

Materials Science: Urea derivatives are integral to the production of polymers, resins, and dyes. nih.gov The acetyl group on this compound provides a reactive handle for further chemical modification, allowing it to be incorporated into larger polymer backbones or attached to surfaces to create functional coatings. Its supramolecular properties could be harnessed to develop self-healing materials or stimuli-responsive systems.

Agrochemicals: Substituted ureas have been investigated for applications in agriculture. For example, isobutylidenediurea (B1196803) is used as a slow-release fertilizer. wikipedia.org Research could investigate the potential of new urea derivatives as herbicides, pesticides, or plant growth regulators.

Organocatalysis: The hydrogen-bonding ability of the urea group can be exploited to catalyze chemical reactions. Urea-based catalysts can act as anion receptors or activate substrates through hydrogen bonding. nih.gov Designing catalysts based on the this compound framework could lead to new, efficient, and selective catalysts for organic synthesis.

By exploring these interdisciplinary avenues, the full potential of this compound and the broader class of urea compounds can be realized, leading to innovations across science and technology.

Q & A

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- ¹H/¹³C NMR confirms the urea linkage and substituent positions. For example, the acetyl group’s carbonyl signal appears at ~200 ppm in ¹³C NMR, while urea NH protons resonate at δ 8.5–9.5 ppm in DMSO-d₆ .

- IR spectroscopy identifies urea C=O stretching (~1640–1680 cm⁻¹) and NH stretches (~3300 cm⁻¹). HRMS validates molecular weight (e.g., [M+H]+ calculated for C₁₂H₁₅N₂O₂: 237.1234) .

Q. How can computational tools like Multiwfn assist in preliminary electronic structure analysis?

- Multiwfn calculates electron density, electrostatic potential (ESP), and localization functions. For instance, ESP maps reveal nucleophilic/electrophilic regions on the acetylphenyl group, guiding reactivity predictions. Topological analysis of electron density identifies bond critical points for noncovalent interactions .

Advanced Research Questions

Q. What strategies resolve contradictions between experimental crystallographic data and computational geometry optimizations?

- Discrepancies arise from crystal packing forces (e.g., hydrogen bonds, π-π stacking) absent in gas-phase computations. Use SHELX for refining X-ray data and compare with DFT-optimized structures (e.g., B3LYP/6-311+G(d,p)). Lattice energy calculations (via PIXEL or DFT-D3) quantify packing effects .

- Example : A 0.05 Å deviation in bond lengths may indicate intermolecular interactions in the crystal .

Q. How can noncovalent interaction (NCI) analysis explain the compound’s aggregation behavior in biological systems?

- NCI plots (via Multiwfn or NCIPLOT) visualize van der Waals, hydrogen bonding, and steric clashes. For this compound, the acetyl group may form hydrogen bonds with protein residues, while the isopropyl group contributes to hydrophobic interactions .

- Method : Generate reduced density gradient (RDG) isosurfaces to map interaction regions in protein-ligand complexes .

Q. What mechanistic insights guide the optimization of urea derivatives for targeted biological activity?

- Structure-activity relationship (SAR) : Modifying the acetyl group to electron-withdrawing substituents (e.g., nitro) enhances hydrogen-bond acceptor strength. Isopropyl substituents improve lipophilicity, affecting membrane permeability .

- Experimental design : Use kinetic assays (e.g., enzyme inhibition) paired with MD simulations to correlate substituent effects with binding free energy .

Q. How do solvent and temperature affect the regioselectivity of urea formation in competing reactions?

- Polar aprotic solvents (e.g., DCM, THF) favor isocyanate-amine coupling by stabilizing transition states. Low temperatures (0–5°C) suppress side reactions (e.g., dimerization). Example : Yields drop to <50% at room temperature due to competing hydrolysis .

Methodological Tables

Table 1: Key spectroscopic benchmarks for this compound

| Technique | Diagnostic Signals | Reference |

|---|---|---|

| ¹H NMR (DMSO-d₆) | δ 8.55 (s, 1H, NH), 2.52 (s, 3H, COCH₃) | |

| ¹³C NMR | δ 200.1 (CO), 154.5 (urea C=O) | |

| HRMS | [M+H]+: 237.1234 (C₁₂H₁₅N₂O₂) |

Table 2: Computational parameters for interaction analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.